molecular formula C22H21N3O2S B2537533 3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 1286724-94-4

3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No. B2537533
CAS RN: 1286724-94-4
M. Wt: 391.49
InChI Key: VIHZXDQJXHNOLV-UHFFFAOYSA-N
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Description

3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile, also known as DMTB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB is a small molecule inhibitor that has been shown to be effective against certain types of cancer, inflammation, and autoimmune diseases.

Scientific Research Applications

  • Synthesis and Pharmacological Properties : This compound is part of a broader category of piperidine-based derivatives that have been synthesized and evaluated for their pharmacological properties. For instance, Abdel‐Aziz et al. (2009) reported the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives with significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

  • Chemical Reactions and Compound Formation : The compound is involved in various chemical reactions leading to the formation of diverse molecular structures. Greig et al. (1987) discussed the 1,3-dipolar cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates, forming structures like 5-arylthio-1,2,4-oxadiazoles, -thiadiazoles, and -triazoles (Greig et al., 1987).

  • Biological Activities and Applications : The compound is part of studies focusing on its biological activities. Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were screened for biological activities like enzyme inhibition and molecular docking studies (Khalid et al., 2016).

  • Synthesis and Characterization of Novel Derivatives : There is continuous research on synthesizing and characterizing new derivatives containing the compound. Gandhi et al. (2018) explored the synthesis of chromene derivatives using a compound from the benzo[d]thiazol class, highlighting its potential in drug development (Gandhi et al., 2018).

  • Antimicrobial Studies : The compound has been used in the synthesis of derivatives for antimicrobial studies. Khalid et al. (2016) prepared N-substituted derivatives for anti-bacterial screening, demonstrating its potential in developing new antimicrobial agents (Khalid et al., 2016).

properties

IUPAC Name

3-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-14-6-7-15(2)20-19(14)24-22(28-20)27-18-8-10-25(11-9-18)21(26)17-5-3-4-16(12-17)13-23/h3-7,12,18H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHZXDQJXHNOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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